3-[(pyridin-4-yl)methyl]morpholine hydrochloride
Description
3-[(pyridin-4-yl)methyl]morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with a pyridin-4-ylmethyl group
Properties
CAS No. |
2694729-44-5 |
|---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyridin-4-yl)methyl]morpholine hydrochloride typically involves the reaction of 4-(bromomethyl)pyridine with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(pyridin-4-yl)methyl]morpholine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
3-[(pyridin-4-yl)methyl]morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(pyridin-4-yl)methyl]morpholine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-4-ylmethyl group can engage in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: A precursor in the synthesis of 3-[(pyridin-4-yl)methyl]morpholine hydrochloride.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another morpholine derivative with different substituents.
Uniqueness
This compound is unique due to the combination of the pyridin-4-ylmethyl group and the morpholine ring, which imparts specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
